molecular formula C11H15IO B8374688 4-Ethyl-1-iodo-2-isopropoxy-benzene

4-Ethyl-1-iodo-2-isopropoxy-benzene

Cat. No.: B8374688
M. Wt: 290.14 g/mol
InChI Key: GWRSYIMSVQYEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-iodo-2-isopropoxy-benzene is an aromatic ether derivative characterized by a benzene ring substituted with an ethyl group at the 4-position, an iodine atom at the 1-position, and an isopropoxy group at the 2-position. The iodine substituent enhances reactivity in cross-coupling reactions, while the ethyl and isopropoxy groups influence steric and electronic properties, affecting solubility and stability.

Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

4-ethyl-1-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H15IO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h5-8H,4H2,1-3H3

InChI Key

GWRSYIMSVQYEJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)I)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () lists multiple aromatic ethers and substituted benzene derivatives, but none directly match the structure of 4-Ethyl-1-iodo-2-isopropoxy-benzene. However, comparisons can be inferred based on substituent effects and analogous compounds:

Table 1: Key Substituent Effects in Analogous Compounds

Compound Name Substituents Key Properties/Applications
This compound 4-Ethyl, 1-Iodo, 2-Isopropoxy High reactivity in cross-coupling; steric hindrance from isopropoxy
2-Isopropoxy-1,3-diisopropylbenzene 1,3-Diisopropyl, 2-Isopropoxy Lipophilic; used as a propofol analog (sedative precursor)
4-Allylanisole 4-Allyl, 1-Methoxy Flavoring agent; lower steric bulk compared to isopropoxy
4-Chloroacetoacetanilide 4-Chloro, acetoacetanilide Intermediate in dye synthesis; halogen-driven electrophilicity

Key Findings:

Reactivity: The iodine atom in this compound distinguishes it from non-halogenated analogs (e.g., 2-Isopropoxy-1,3-diisopropylbenzene), enabling participation in Suzuki-Miyaura or Ullmann couplings. Iodine’s leaving-group ability contrasts with chloro or bromo analogs, which require harsher conditions for substitution .

Electronic Effects : The electron-donating ethyl and isopropoxy groups deactivate the benzene ring, reducing electrophilic substitution rates compared to electron-withdrawing substituents (e.g., in 4-chloroacetoacetanilide).

Limitations of Available Data

The evidence provided lacks specific data on this compound’s physicochemical properties (e.g., melting point, solubility) or synthetic protocols. Comparative analysis relies on indirect inferences from structurally related compounds listed in . Further experimental studies or computational modeling would be required to validate these hypotheses.

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